molecular formula C21H14N2O5 B12473632 2-(2-Methylphenyl)-5-(3-nitrophenoxy)isoindole-1,3-dione

2-(2-Methylphenyl)-5-(3-nitrophenoxy)isoindole-1,3-dione

Cat. No.: B12473632
M. Wt: 374.3 g/mol
InChI Key: MTUHDPCIBDYLDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Methylphenyl)-5-(3-nitrophenoxy)isoindole-1,3-dione is a complex organic compound that belongs to the class of isoindole derivatives. This compound is characterized by the presence of a methylphenyl group and a nitrophenoxy group attached to the isoindole core. Isoindole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylphenyl)-5-(3-nitrophenoxy)isoindole-1,3-dione typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving a phthalic anhydride derivative and an amine.

    Introduction of Methylphenyl Group: The methylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using toluene and a suitable catalyst such as aluminum chloride.

    Attachment of Nitrophenoxy Group: The nitrophenoxy group can be attached through a nucleophilic aromatic substitution reaction using 3-nitrophenol and a suitable leaving group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylphenyl)-5-(3-nitrophenoxy)isoindole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted isoindole derivatives.

Scientific Research Applications

2-(2-Methylphenyl)-5-(3-nitrophenoxy)isoindole-1,3-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(2-Methylphenyl)-5-(3-nitrophenoxy)isoindole-1,3-dione involves its interaction with specific molecular targets. The nitrophenoxy group can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the isoindole core can intercalate into DNA or interact with proteins. These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Methylphenyl)isoindole-1,3-dione: Lacks the nitrophenoxy group, resulting in different chemical and biological properties.

    5-(3-Nitrophenoxy)isoindole-1,3-dione: Lacks the methylphenyl group, leading to variations in reactivity and biological activity.

Uniqueness

2-(2-Methylphenyl)-5-(3-nitrophenoxy)isoindole-1,3-dione is unique due to the presence of both the methylphenyl and nitrophenoxy groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups allows for a wide range of chemical modifications and applications in various fields.

Properties

Molecular Formula

C21H14N2O5

Molecular Weight

374.3 g/mol

IUPAC Name

2-(2-methylphenyl)-5-(3-nitrophenoxy)isoindole-1,3-dione

InChI

InChI=1S/C21H14N2O5/c1-13-5-2-3-8-19(13)22-20(24)17-10-9-16(12-18(17)21(22)25)28-15-7-4-6-14(11-15)23(26)27/h2-12H,1H3

InChI Key

MTUHDPCIBDYLDW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=CC(=C4)[N+](=O)[O-]

Origin of Product

United States

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